molecular formula C22H22N4OS B303717 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303717
M. Wt: 390.5 g/mol
InChI Key: VRYLDPPYHTVCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMTQ, is a heterocyclic compound that has been studied for its potential use as an antitumor agent. DMTQ belongs to the quinoline family and has a unique chemical structure that makes it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle progression in cancer cells. 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the expression of several genes involved in cancer cell survival and proliferation, including Bcl-2 and Cyclin D1. These effects make 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile a promising candidate for further study as a potential cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its potent antitumor activity against a variety of cancer cell lines. Additionally, 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have low toxicity in normal cells, making it a promising candidate for further study as a potential cancer therapy. However, one limitation of using 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, including further optimization of its synthesis method to increase yield and purity. Additionally, future studies could focus on elucidating the mechanism of action of 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and identifying potential molecular targets for its antitumor activity. Furthermore, studies could investigate the potential use of 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other cancer therapies to enhance its efficacy. Overall, the study of 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has the potential to lead to the development of a novel and effective cancer therapy.

Synthesis Methods

The synthesis of 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the condensation of 2-amino-4-(2-thienyl)-1,2,3,4-tetrahydroquinoline-3-carbonitrile with dimethylformamide dimethyl acetal, followed by the addition of phenyl isocyanate and subsequent reduction of the resulting intermediate. This synthesis method has been optimized to yield high purity 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, making it suitable for further research.

Scientific Research Applications

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. Several studies have shown that 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further study as a potential cancer therapy.

properties

Product Name

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H22N4OS/c1-25(2)26-17-11-15(14-7-4-3-5-8-14)12-18(27)21(17)20(16(13-23)22(26)24)19-9-6-10-28-19/h3-10,15,20H,11-12,24H2,1-2H3

InChI Key

VRYLDPPYHTVCMC-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CS3)C(=O)CC(C2)C4=CC=CC=C4

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CS3)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

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